

# preventing cracking in tin-zinc solder joints under thermal cycling

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## Compound of Interest

Compound Name: Tin-ZINC

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## Technical Support Center: Tin-Zinc Solder Joints

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracking in **tin-zinc** (Sn-Zn) solder joints subjected to thermal cycling.

### Troubleshooting Guides

This section addresses common problems encountered during experiments with Sn-Zn solder joints, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Solder joints are cracking after a low number of thermal cycles.

- Question: Why are my Sn-Zn solder joints failing prematurely during thermal cycling tests?
- Answer: Premature cracking is often a result of thermo-mechanical fatigue, which is driven by a mismatch in the Coefficient of Thermal Expansion (CTE) between the soldered components and the printed circuit board (PCB).[1][2][3] This mismatch induces stress in the solder joint during temperature changes.[3] Other contributing factors can include:
  - Suboptimal Solder Alloy Composition: The percentage of zinc and the presence of other alloying elements can significantly affect the solder's fatigue resistance.
  - Poor Soldering Process: Issues like incorrect reflow temperature, insufficient or excessive solder, and contamination can create weak joints prone to cracking.[4][5]

- Excessive Intermetallic Compound (IMC) Growth: Thick and brittle IMC layers at the solder-substrate interface can be a primary location for crack initiation.[6]

Issue 2: Cracks appear to be initiating at the solder/pad interface.

- Question: I've observed that cracks are consistently starting where the solder meets the copper pad. What is causing this?
- Answer: Crack initiation at the interface is commonly linked to the formation of intermetallic compounds (IMCs). For Sn-Zn solders on a copper substrate, a Cu<sub>5</sub>Zn<sub>8</sub> IMC layer is typically formed. While a thin, uniform IMC layer is necessary for a good metallurgical bond, an excessively thick or brittle layer can become a weak point where cracks can easily start and propagate under thermal stress.[7] The growth of these IMCs can be accelerated by prolonged exposure to high temperatures during reflow or thermal cycling.

Issue 3: The solder isn't wetting the pads correctly, leading to poor joint formation.

- Question: My **tin-zinc** solder is not flowing and adhering to the pads properly. How can I improve wetting?
- Answer: Poor wetting can be caused by several factors:
  - Oxidation: Zinc is highly susceptible to oxidation, which can inhibit proper wetting.[8] Ensure that the solder paste is fresh and has been stored correctly. The surfaces to be soldered should also be clean and free of oxides.
  - Insufficient Heat: The soldering iron or reflow oven may not be reaching the optimal temperature for the specific Sn-Zn alloy being used.[4][9]
  - Inadequate Flux: The flux used may not be active enough to remove oxides from the surfaces.[4] Consider using a flux specifically designed for Sn-Zn solder alloys.

Issue 4: Solder joints appear dull, rough, or grainy after soldering.

- Question: What causes my Sn-Zn solder joints to have a "cold" appearance?

- Answer: A "cold" solder joint is one that did not melt completely, often resulting in a rough or lumpy surface.[10] This is typically due to insufficient heat from the soldering iron or a reflow profile that is too short or doesn't reach the proper peak temperature.[10][11] Cold joints are unreliable and can be prone to cracking over time.[10] To fix this, you can try to reflow the joint by applying sufficient heat with a clean, tinned soldering iron until the solder flows and forms a smooth, shiny surface.[12]

## Frequently Asked Questions (FAQs)

Q1: What is the primary failure mechanism of Sn-Zn solder joints under thermal cycling?

A1: The primary failure mechanism is thermo-mechanical fatigue.[2] Due to the CTE mismatch between the component, the PCB, and the solder itself, the joint experiences repeated stress and strain as the temperature cycles up and down.[1][3] This cyclic loading leads to the initiation and propagation of cracks, eventually causing the joint to fail.[3]

Q2: How does the addition of zinc affect the reliability of tin-based solders in thermal cycling?

A2: Zinc is added to tin-based solders to lower the melting point.[8] In Sn-Ag-Cu (SAC) solders, small additions of zinc have been shown to suppress the growth of the often-brittle Cu<sub>6</sub>Sn<sub>5</sub> IMC, instead promoting the formation of a Cu-Zn-Sn or Cu<sub>5</sub>Zn<sub>8</sub> layer.[7][13] This can improve the mechanical properties and reliability of the solder joint. However, a high zinc content can make the solder more prone to oxidation.[8]

Q3: What are the typical intermetallic compounds (IMCs) formed in Sn-Zn solder joints on a copper substrate?

A3: In Sn-Zn solder joints on a copper substrate, the predominant IMC formed at the interface is Cu<sub>5</sub>Zn<sub>8</sub>. This is different from traditional tin-lead or SAC solders, which primarily form Cu<sub>6</sub>Sn<sub>5</sub> and Cu<sub>3</sub>Sn IMCs. The growth rate of the Cu<sub>5</sub>Zn<sub>8</sub> layer is generally slower than that of the copper-tin IMCs, which can be beneficial for long-term reliability.[7]

Q4: How can I prevent cracking in my Sn-Zn solder joints?

A4: To prevent cracking, consider the following:

- **Material Selection:** Choose a Sn-Zn alloy with a composition optimized for thermal fatigue resistance. Adding other elements like bismuth or indium can sometimes improve performance.
- **Design for Reliability:** Minimize the CTE mismatch between components and the PCB where possible.
- **Process Control:** Maintain a clean soldering environment to prevent contamination. Use an appropriate reflow profile with the correct peak temperature and time above liquidus to ensure good wetting without excessive IMC growth.
- **Solder Volume:** Ensure a sufficient volume of solder to form a robust joint, but avoid excessive amounts that can lead to other defects.[\[11\]](#)

Q5: What are the key parameters to control in a thermal cycling test for Sn-Zn solder joints?

A5: Key parameters, as outlined in standards like JEDEC JESD22-A104, include:

- **Temperature Range:** This should be representative of the intended service environment of the electronic assembly. Common ranges include -40°C to 125°C or -55°C to 125°C.[\[3\]](#)[\[14\]](#)
- **Ramp Rate:** The rate of temperature change.
- **Dwell Time:** The amount of time the assembly is held at the minimum and maximum temperatures.[\[14\]](#)
- **Number of Cycles:** This will depend on the required reliability and the acceleration factor of the test.

## Data Presentation

Table 1: Comparison of Shear Strength Degradation in Sn-9Zn and Sn-9Zn-30Cu Solder Joints After Thermal Cycling

Number of Thermal Cycles	Shear Strength of Cu/Sn-9Zn/Cu (MPa)	Shear Strength of Cu/Sn-9Zn-30Cu/Cu (MPa)
0	14.18	17.24
1000	5.89	9.47

Data sourced from a study on Sn-9Zn solder joints reinforced with Cu nanoparticles. The thermal cycling was conducted between -40°C and 125°C.

Table 2: Intermetallic Compound (IMC) Layer Thickness Growth in Sn-9Zn and Sn-9Zn-30Cu Solder Joints After Thermal Cycling

Number of Thermal Cycles	IMC Thickness of Cu/Sn-9Zn/Cu (µm)	IMC Thickness of Cu/Sn-9Zn-30Cu/Cu (µm)
0	5.51	5.30
1000	9.66	5.89

Data sourced from a study on Sn-9Zn solder joints reinforced with Cu nanoparticles. The thermal cycling was conducted between -40°C and 125°C.

## Experimental Protocols

### 1. Accelerated Thermal Cycling Test (Based on JEDEC Standard JESD22-A104)

- Objective: To assess the reliability of Sn-Zn solder joints under thermo-mechanical stress.
- Apparatus: Thermal cycling chamber.
- Procedure:
  - Mount the test specimens (PCBs with soldered components) in the thermal cycling chamber.
  - Set the temperature profile. A common profile for harsh environments is -55°C to +125°C.

[3]

- Define the ramp rate (e.g., 10°C/minute) and dwell times at the temperature extremes (e.g., 10-30 minutes).[14]
- Continuously monitor the electrical continuity of the solder joints throughout the test using a data acquisition system.
- A failure is typically defined as a significant increase in electrical resistance.
- Periodically remove samples for cross-sectional analysis to observe crack initiation and propagation.

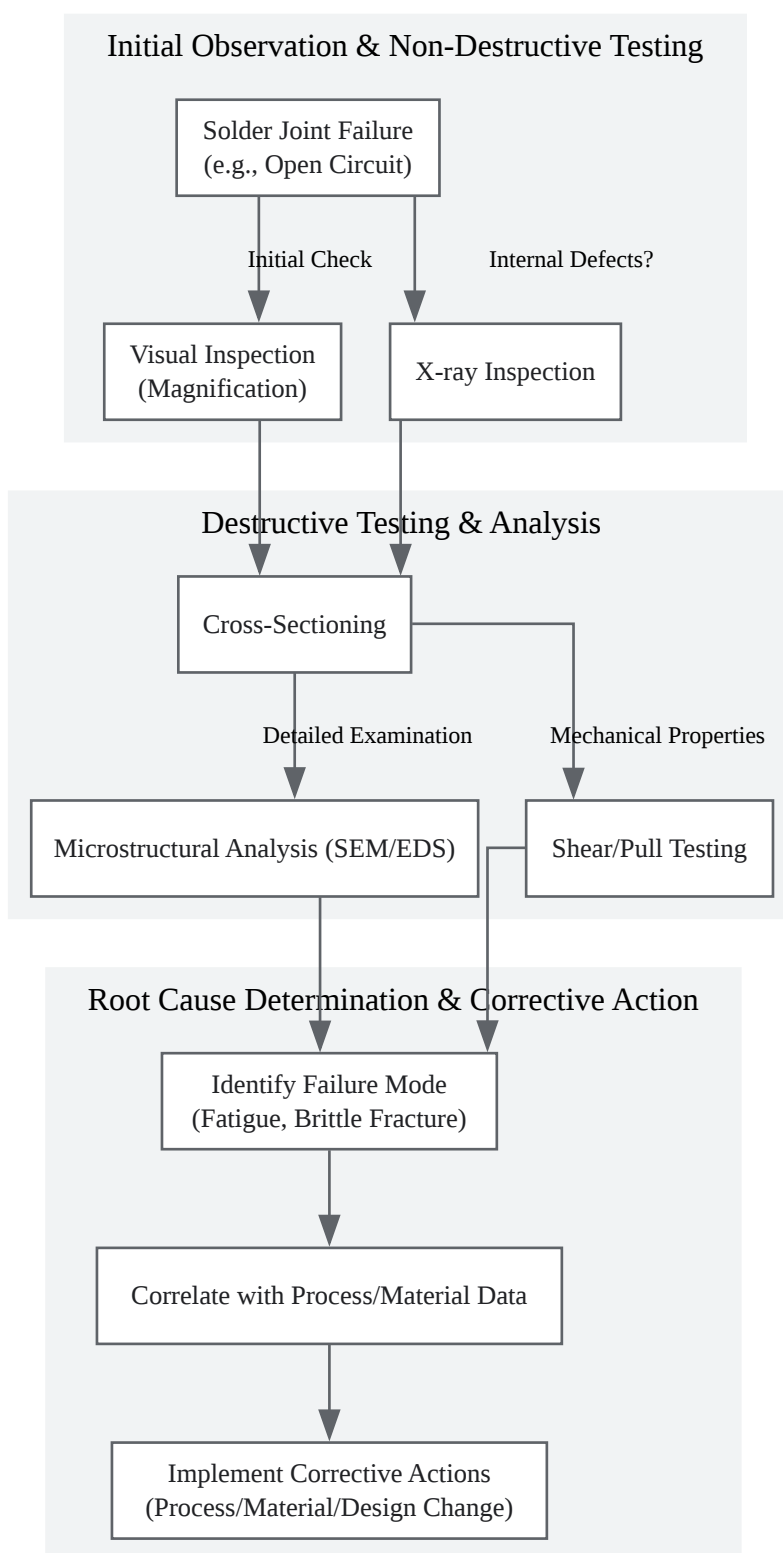
## 2. Solder Joint Shear Testing

- Objective: To measure the mechanical strength of the solder joints before and after thermal cycling to quantify degradation.
- Apparatus: Shear tester with a push-off tool.
- Procedure:
  - Secure the PCB sample in a jig.
  - Position the shear tool at a pre-set height against the component body. A typical height is 80  $\mu\text{m}$  with a tool speed of 200  $\mu\text{m/s}$ .
  - Apply a force to shear the component off the PCB.
  - Record the peak force required to cause failure. This is the shear strength of the solder joint.
  - Perform tests on multiple joints to obtain a statistical average.
  - Analyze the fracture surfaces to determine the failure mode (e.g., ductile fracture within the solder, brittle fracture at the IMC layer).

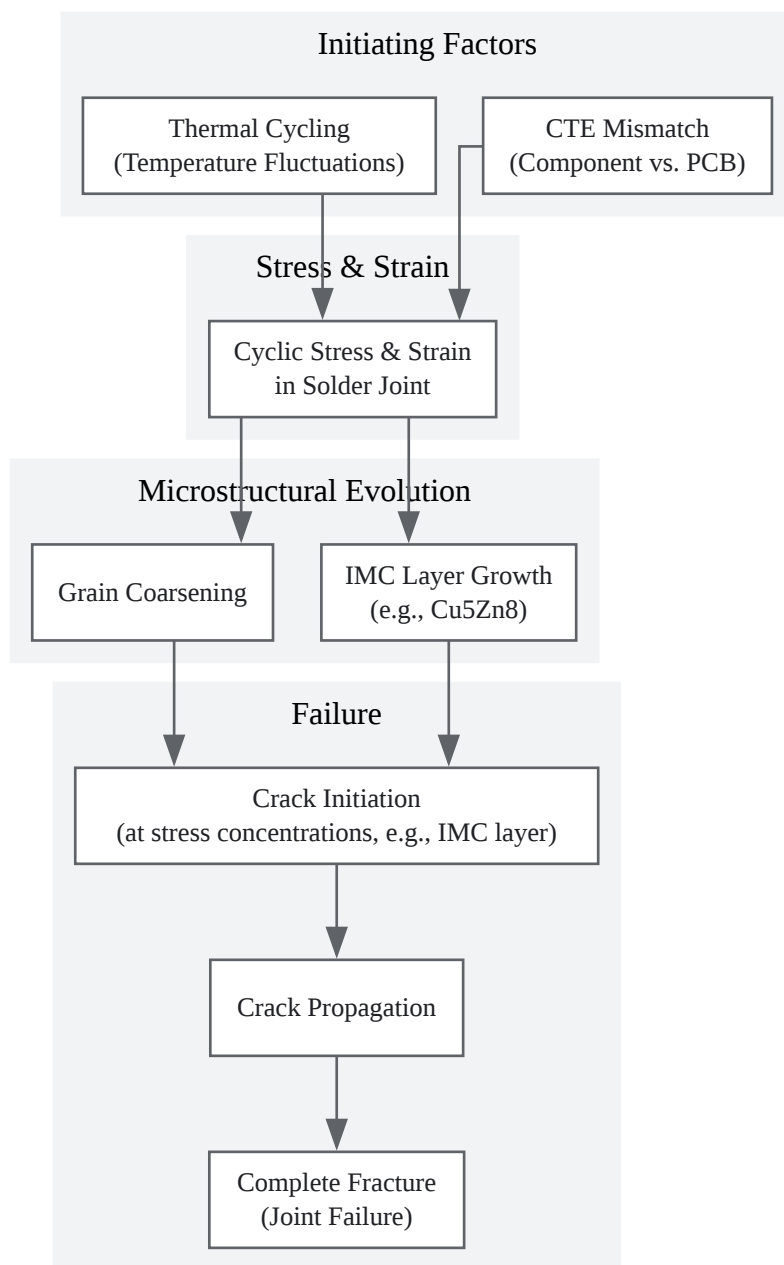
## 3. Microstructural Analysis

- Objective: To examine the microstructure of the solder joint, including the IMC layer and any cracks.
- Apparatus: Precision cutting tool, mounting and polishing equipment, optical microscope, Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS).
- Procedure:
  - Carefully cross-section the solder joint of interest using a low-speed diamond saw to minimize deformation.
  - Mount the cross-sectioned sample in an epoxy resin.
  - Grind and polish the sample to a mirror finish. A final polish with a fine diamond suspension (e.g., 1  $\mu\text{m}$ ) is recommended.
  - The sample may be etched to reveal the grain structure of the solder.
  - Examine the sample under an optical microscope and an SEM to observe the microstructure, measure the IMC thickness, and identify the location and path of any cracks.
  - Use EDS to determine the elemental composition of the different phases within the solder joint, particularly the IMCs.

## Visualizations







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